molecular formula C15H14N6O2 B2764672 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile CAS No. 2380141-22-8

3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2764672
CAS No.: 2380141-22-8
M. Wt: 310.317
InChI Key: XHUKQMVAYDIKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety and a methoxypyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a different functional group at a specific position on the molecule .

Scientific Research Applications

3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile include other pyrazine derivatives and piperazine-containing molecules. Examples include:

  • 3-[4-(2-Hydroxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile
  • 3-[4-(2-Chloropyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-23-13-8-11(2-3-18-13)21-7-6-20(10-14(21)22)15-12(9-16)17-4-5-19-15/h2-5,8H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUKQMVAYDIKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.